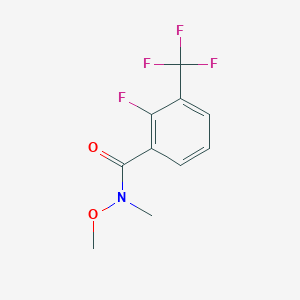

2-fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide

Description

2-Fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a trifluoromethyl group at the 3-position, a fluorine atom at the 2-position, and an N-methoxy-N-methylamide substituent. This compound is synthesized via coupling reactions involving 2-fluoro-3-(trifluoromethyl)benzoic acid with N,O-dimethylhydroxylamine hydrochloride, typically mediated by reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine in tetrahydrofuran (THF). The reaction yields a viscous oil with an 86% efficiency, as confirmed by $ ^1 \text{H NMR} $ (δ 7.72–7.31, 3.56, 3.39 ppm) and ESI-MS ($ m/z $ 252 [M+H]$^+ $) .

Its structural features—fluorine and trifluoromethyl groups—enhance metabolic stability and lipophilicity, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

2-fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c1-15(17-2)9(16)6-4-3-5-7(8(6)11)10(12,13)14/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNKRFXQJUGIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C(=CC=C1)C(F)(F)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458416 | |

| Record name | Benzamide, 2-fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680610-54-2 | |

| Record name | Benzamide, 2-fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-3-(trifluoromethyl)benzoic acid and N-methoxy-N-methylamine.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions: Reagents such as trifluoromethylsilane, sodium trifluoroacetate, and trifluoromethanesulfonyl chloride are commonly used in reactions involving this compound.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Medicine: It is explored for its potential pharmacological activities, including its role in drug development.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related benzamides based on substituent variations (Table 1):

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogues, enhancing membrane permeability .

- Solubility : N-Methoxy-N-methylamide substituents improve aqueous solubility relative to N-alkyl or N-aryl derivatives, as seen in 2-fluoro-N-methyl-3-(trifluoromethyl)benzamide .

Crystallographic and Supramolecular Features

- Crystal Packing : Halo-substituted analogues (e.g., 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide) exhibit C–H···F and π–π interactions, stabilizing orthorhombic or tetragonal lattices . In contrast, the methoxy-N-methyl group in the target compound likely disrupts dense packing, favoring amorphous or oil-like states .

Research Implications

- Drug Design : The N-methoxy-N-methyl group offers a balance between solubility and metabolic stability, advantageous for CNS-targeting agents.

- Antimicrobial Optimization : Structural hybridization with salicylamide pharmacophores (e.g., adding hydroxy groups) could enhance antibacterial potency .

Biological Activity

2-Fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide is a compound of interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group and the fluorine atom contribute to its pharmacological properties, making it a subject of various studies aimed at understanding its biological effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against specific diseases, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that compounds with trifluoromethyl groups can exhibit increased lipophilicity and altered binding profiles, enhancing their ability to penetrate biological membranes and interact with target proteins.

Potential Targets

- Kinases : The compound has shown potential as a modulator of kinase activity, which is crucial in various signaling pathways.

- Enzymes : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Study | Target Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Plasmodium falciparum | 200 | Pan-kinase inhibition | |

| Human Kinases | >20 | Selective inhibition | |

| Lepidopteran Pests | Weak | Insecticidal activity |

Case Studies

Case Study 1: Antimalarial Activity

In a study focused on malaria treatment, this compound was evaluated for its antiplasmodial activity. The compound demonstrated an IC50 value of 200 µM against the chloroquine-sensitive strain P. falciparum, indicating moderate efficacy. Further optimization led to derivatives with improved potency and selectivity for the parasite without significant human kinase activity .

Case Study 2: Insecticidal Properties

Research conducted on the insecticidal properties of this compound revealed weak activity against certain Lepidopteran pests. Although not potent enough for commercial applications, these findings suggest potential for further development in pest control strategies .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of benzamide derivatives, including this compound. The presence of the trifluoromethyl group was found to enhance metabolic stability and bioavailability, making it a valuable scaffold for drug development .

Q & A

Q. What are the key considerations for synthesizing 2-fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide in the laboratory?

Methodological Answer: Synthesis of fluorinated benzamides requires careful handling of air- and moisture-sensitive reagents. A plausible route involves:

- Step 1: Coupling a fluorinated benzoyl chloride derivative with N-methoxy-N-methylamine under anhydrous conditions.

- Step 2: Use Schlenk techniques to maintain inert atmospheres (e.g., argon/nitrogen) to prevent decomposition .

- Step 3: Purification via column chromatography or recrystallization.

Critical Considerations: - Hazard analysis for reagents like trifluoromethylated intermediates (thermal instability noted in analogous compounds) .

- Use of sodium pivalate or similar bases to optimize coupling efficiency .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store at –20°C in amber vials to avoid photodegradation, as fluorinated benzamides are often light-sensitive .

- Handling: Use gloveboxes or Schlenk lines for air-sensitive steps. Decomposition risks increase at elevated temperatures (DSC studies on related compounds show exothermic decay above 100°C) .

- Safety: Employ fume hoods and PPE (nitrile gloves, lab coats) due to potential mutagenicity (Ames testing recommended for structural analogs) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR: ¹⁹F NMR to confirm trifluoromethyl (–CF₃) and fluorine substituents. Compare chemical shifts to similar compounds (e.g., δ –60 to –70 ppm for –CF₃) .

- HRMS: High-resolution mass spectrometry for molecular ion validation (expected m/z ~335.07 for C₁₁H₁₀F₄NO₂).

- IR: Peaks at ~1680 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (C–F stretches) .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated benzamides?

Methodological Answer:

- X-ray Crystallography: Resolve ambiguities in regiochemistry or conformation. Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze bond lengths/angles .

- Computational Validation: Compare experimental NMR/IR data with DFT-calculated spectra (e.g., Gaussian or ORCA software) .

- Case Study: For a difluoro-N-(pyridyl)benzamide analog, crystallography confirmed the fluorine positions despite overlapping NMR signals .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

- Retrosynthesis Tools: Use AI-driven platforms (e.g., Pistachio or Reaxys databases) to propose synthetic routes and assess feasibility .

- DFT Calculations: Model reaction pathways (e.g., nucleophilic substitution at the amide nitrogen) using B3LYP/6-31G(d) basis sets.

- Solvent Effects: COSMO-RS simulations to predict solubility and stability in polar aprotic solvents (e.g., DMF, acetonitrile) .

Q. What strategies are effective for analyzing the crystal structure of this compound?

Methodological Answer:

- Crystal Growth: Use slow evaporation from dichloromethane/hexane mixtures. Fluorinated benzamides often form needle-like crystals .

- Data Collection: Collect high-resolution (<1.0 Å) X-ray data at 150 K to minimize thermal motion artifacts .

- Software: Mercury (CCDC) for visualization and packing analysis; SHELXL for refinement (R-factor target <0.05) .

- Disorder Handling: Apply PART commands in SHELXL to model disordered trifluoromethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.